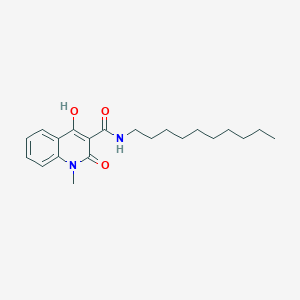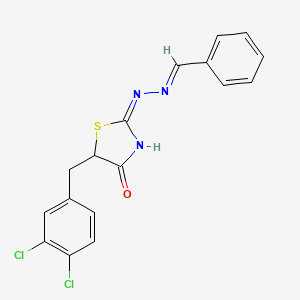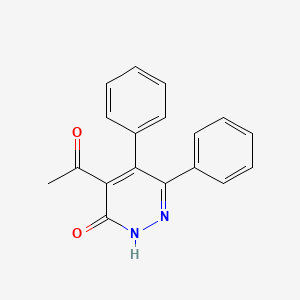
N-(2-cyanophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-cyanophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a cyano group, and a hydroxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzonitrile with ethyl cyanoacetate, followed by cyclization and subsequent functional group modifications . The reaction conditions often involve the use of solvents such as ethanol or acetic acid and catalysts like piperidine or sodium ethoxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as laboratory synthesis but optimized for large-scale production. Parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
N-(2-cyanophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, with reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Grignard reagents in anhydrous conditions.
Major Products
Oxidation: Formation of quinoline-2,4-dione derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted quinoline derivatives.
科学研究应用
N-(2-cyanophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
作用机制
The mechanism of action of N-(2-cyanophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation .
相似化合物的比较
Similar Compounds
N-(2-cyanophenyl)aminomethylphosphines: These compounds share the cyano and phenyl groups but differ in their overall structure and applications.
1,2,3-Triazole Derivatives: These compounds have a similar nitrogen-containing heterocyclic structure and exhibit diverse biological activities.
Uniqueness
N-(2-cyanophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its quinoline core structure is particularly significant in medicinal chemistry for the development of new therapeutic agents.
属性
分子式 |
C18H13N3O3 |
|---|---|
分子量 |
319.3 g/mol |
IUPAC 名称 |
N-(2-cyanophenyl)-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C18H13N3O3/c1-21-14-9-5-3-7-12(14)16(22)15(18(21)24)17(23)20-13-8-4-2-6-11(13)10-19/h2-9,22H,1H3,(H,20,23) |
InChI 键 |
QBWALKHNJVMSIB-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3C#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-methyl-5-nitroaniline](/img/structure/B11988565.png)
![N-(2-ethoxyphenyl)-2-{1-[(4-methylphenyl)sulfonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B11988568.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11988573.png)
![2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-N-(3-chloro-4-methylphenyl)-2-oxoacetamide](/img/structure/B11988580.png)

![7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11988582.png)
![7-[(2Z)-3-chlorobut-2-en-1-yl]-8-{[(2E)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11988596.png)

![9-Bromo-5-(4-methylphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11988603.png)
![2,7-Bis(3-methylphenyl)-4,9-DI(3-toluidino)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B11988612.png)

![3-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(4-methylphenyl)sulfonyl]amino}propanoate](/img/structure/B11988620.png)

